3-Fluoro-6-methoxyisoquinoline
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Overview
Description
3-Fluoro-6-methoxyisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 3-Fluoro-6-methoxyisoquinoline can be achieved through several routes. One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor. Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve optimizing these synthetic routes to ensure safety and scalability. For example, a scalable route to produce multi-kilogram quantities of this compound involves the condensation of p-anisidine with 2-fluoromalonic acid, followed by POCl3-mediated cyclization .
Chemical Reactions Analysis
3-Fluoro-6-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.
Scientific Research Applications
3-Fluoro-6-methoxyisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For example, fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication. This inhibition can block the movement of the DNA-replication fork, thereby inhibiting DNA replication . The compound’s fluorine atom enhances its binding affinity to these targets, increasing its potency and effectiveness.
Comparison with Similar Compounds
3-Fluoro-6-methoxyisoquinoline can be compared to other fluorinated isoquinolines and quinolines. Similar compounds include:
6-Methoxyquinoline: Used as a precursor in the synthesis of various derivatives.
3-Fluoroquinoline: Exhibits antibacterial activity and is used in the synthesis of antimicrobial agents.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which target bacterial DNA gyrase and topoisomerase IV.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and physical properties compared to other fluorinated isoquinolines.
Properties
IUPAC Name |
3-fluoro-6-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-3-2-7-6-12-10(11)5-8(7)4-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBYUDDHIAAQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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